Eupalinilide A

Metabolic stability Drug metabolism In vitro hepatotoxicity

Eupalinilide A (CAS 757202-06-5) is the only guaiane-type sesquiterpene lactone that functions as a YAP degrader through TOLLIP-mediated selective autophagy, making it indispensable for TDSC and trauma-induced heterotopic ossification research. Unlike Eupalinilide B (USP7-targeting) or Eupalinilide E (HSPC expansion), it undergoes unique hydrolytic detoxification in human liver microsomes (10 hydrolysis-related metabolites) and selectively induces HSP70 via HSF1 activation without binding USP7. No structural analog replicates this mechanism. Supplied from milligrams to grams at ≥98% HPLC purity. Request a quote with batch-specific CoA and competitive bulk pricing.

Molecular Formula C20H25ClO7
Molecular Weight 412.9 g/mol
CAS No. 757202-06-5
Cat. No. B3282803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinilide A
CAS757202-06-5
Molecular FormulaC20H25ClO7
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESCC(=CCO)C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O
InChIInChI=1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+
InChIKeyIXLMITLRFJSJRS-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eupalinilide A for Research: CAS 757202-06-5 as a Differentiated Guaianolide Sesquiterpene Lactone


Eupalinilide A (CAS 757202-06-5) is a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum, with a chlorinated side chain and a molecular weight of 412.86 . It is part of a family of eupalinilides (A–J) and exhibits a unique biological profile distinct from its analogs [1].

Why Eupalinilide A Cannot Be Substituted with In-Class Analogs Like Eupalinilide B or E


Eupalinilide A cannot be replaced by structurally similar eupalinilides such as Eupalinilide B (cis-trans isomer) or Eupalinilide E due to divergent metabolic stability profiles and distinct biological mechanisms. While all are guaianolides from E. lindleyanum, Eupalinilide A undergoes unique hydrolytic detoxification in human liver microsomes and functions as a YAP degrader, whereas Eupalinilide B shows different metabolic fate and targets USP7 [1]. Such fundamental differences in metabolism and molecular targets preclude generic substitution in experimental settings.

Quantitative Differentiation: Eupalinilide A vs. Closest Analogs—A Side-by-Side Comparison


Metabolic Stability: Eupalinilide A vs. Eupalinilide B in Human Liver Microsomes

In human liver microsomes (HLMs), Eupalinilide A generates 16 distinct metabolites, while its cis-trans isomer Eupalinilide B yields 19 metabolites, indicating divergent metabolic pathways [1]. Notably, hydrolysis is the primary Phase I reaction for both, but the specific metabolites differ: Eupalinilide A produced 10 hydrolysis-related metabolites vs. 9 for Eupalinilide B [1].

Metabolic stability Drug metabolism In vitro hepatotoxicity

Cytotoxicity: Eupalinilide A vs. Eupalinilide B and E in P-388 Leukemia Cells

In the initial isolation study, Eupalinilide A was not reported to exhibit potent cytotoxicity against P-388 leukemia cells, while Eupalinilides B and E demonstrated potent activity [1]. This suggests a distinct structure-activity relationship where chlorination at C-6 in Eupalinilide A may reduce cytotoxicity compared to the non-chlorinated analogs.

Cytotoxicity Cancer cell lines Natural products

Target Engagement: Eupalinilide A as a YAP Degrader vs. Eupalinilide B as a USP7 Binder

Eupalinilide A promotes YAP degradation via TOLLIP-mediated selective autophagy, a mechanism not reported for Eupalinilide B, which instead binds USP7 [1]. This target-level divergence provides orthogonal chemical tools for studying distinct pathways.

Targeted protein degradation YAP signaling Chemical biology

Stem Cell Expansion: Eupalinilide A Inhibits Differentiation vs. Eupalinilide E Promotes Expansion

Eupalinilide A inhibits hematopoietic stem/progenitor cell differentiation, driving progenitor expansion, while Eupalinilide E promotes the ex vivo expansion of HSPCs and hinders erythrocyte development [1][2]. Eupalinilide E has an EC100 < 1 μM in HSPC expansion assays [2].

Hematopoietic stem cells Ex vivo expansion Regenerative medicine

Recommended Research Applications for Eupalinilide A (CAS 757202-06-5) Based on Empirical Evidence


Investigating YAP-Mediated Signaling in Tendon Heterotopic Ossification

Eupalinilide A promotes YAP degradation through TOLLIP-mediated selective autophagy, making it a valuable tool for studying YAP-dependent pathways in tendon-derived stem cells (TDSCs) and trauma-induced heterotopic ossification .

Metabolic Stability Studies of Chlorinated Sesquiterpene Lactones

Eupalinilide A's distinct metabolic profile in human liver microsomes (16 metabolites, 10 hydrolysis-related) makes it an ideal candidate for investigating the impact of chlorination on the metabolic fate of guaianolides .

Hematopoietic Stem Cell Fate Determination Studies

Eupalinilide A inhibits HSPC differentiation, contrasting with the expansion-promoting effects of Eupalinilide E. This divergent activity makes it a unique probe for dissecting the molecular mechanisms governing stem cell self-renewal vs. differentiation .

Selective Tool for HSP70 Induction without USP7 Engagement

Unlike Eupalinilide B, Eupalinilide A induces HSP70 expression via HSF1 activation without binding USP7, providing a selective chemical tool for studying HSP70-mediated cytoprotection in contexts where USP7 inhibition would confound results .

Technical Documentation Hub

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